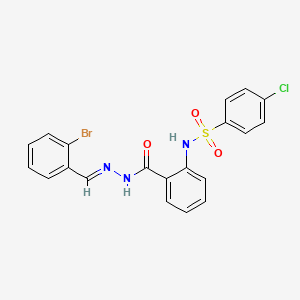
Dimethyl 1,3,5,7-cyclooctatetraene-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 1,3,5,7-cyclooctatetraene-1,2-dicarboxylate is an organic compound with the molecular formula C12H12O4. It is a derivative of cyclooctatetraene, a polyunsaturated hydrocarbon. This compound is known for its unique structure, which includes a cyclooctatetraene ring with two ester groups at the 1 and 2 positions. It is used in various chemical research applications due to its interesting chemical properties and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 1,3,5,7-cyclooctatetraene-1,2-dicarboxylate typically involves the esterification of 1,3,5,7-cyclooctatetraene-1,2-dicarboxylic acid. This reaction is carried out using methanol in the presence of an acid catalyst such as sulfuric acid. The reaction conditions usually involve refluxing the mixture to ensure complete esterification .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification processes. These processes would use similar reagents and conditions as the laboratory synthesis but on a larger scale, with considerations for efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: Dimethyl 1,3,5,7-cyclooctatetraene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the ester groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: 1,3,5,7-cyclooctatetraene-1,2-dicarboxylic acid.
Reduction: 1,3,5,7-cyclooctatetraene-1,2-dimethanol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Dimethyl 1,3,5,7-cyclooctatetraene-1,2-dicarboxylate is used in several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and in studies of cyclooctatetraene derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential medicinal properties, although specific applications are not well-established.
Industry: It is used in the development of new materials and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of Dimethyl 1,3,5,7-cyclooctatetraene-1,2-dicarboxylate involves its reactivity due to the presence of the cyclooctatetraene ring and ester groups. The compound can interact with various molecular targets through its reactive sites, leading to different chemical transformations. Specific pathways and molecular targets depend on the type of reaction and the conditions used.
Comparaison Avec Des Composés Similaires
Cyclooctatetraene: A parent compound with a similar ring structure but without ester groups.
1,3,5,7-Cyclooctatetraene-1,2-dicarboxylic acid: The acid form of the compound.
Dimethyl 1,3,5,7-cyclooctatetraene-1,2-dicarboxylate: The ester form with similar reactivity but different physical properties.
Uniqueness: this compound is unique due to the presence of both the cyclooctatetraene ring and ester groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
15956-91-9 |
|---|---|
Formule moléculaire |
C12H12O4 |
Poids moléculaire |
220.22 g/mol |
Nom IUPAC |
dimethyl (1Z,3Z,5Z,7Z)-cycloocta-1,3,5,7-tetraene-1,2-dicarboxylate |
InChI |
InChI=1S/C12H12O4/c1-15-11(13)9-7-5-3-4-6-8-10(9)12(14)16-2/h3-8H,1-2H3/b4-3-,5-3?,6-4?,7-5-,8-6-,9-7?,10-8?,10-9- |
Clé InChI |
OLLLUZVYFNNOAS-UUDBPNICSA-N |
SMILES isomérique |
COC(=O)/C/1=C(/C=C\C=C/C=C1)\C(=O)OC |
SMILES canonique |
COC(=O)C1=C(C=CC=CC=C1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12049365.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,5-dimethoxyphenyl)ethanone](/img/structure/B12049373.png)
![Ethyl 3-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B12049375.png)
![[4-[(E)-[[2-(3-chloro-2-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate](/img/structure/B12049387.png)
![2-(4-Chlorophenyl)-5-methyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12049393.png)
![8-[(2-hydroxypropyl)sulfanyl]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12049399.png)


![N-(2,5-dimethylphenyl)-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12049433.png)


![4-{[(E)-3-Cyclohexen-1-ylmethylidene]amino}-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B12049449.png)
